molecular formula C15H11F2N3O2S B2774511 2-[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide CAS No. 1209573-70-5

2-[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide

Cat. No.: B2774511
CAS No.: 1209573-70-5
M. Wt: 335.33
InChI Key: PDFNMOZFBOADIL-UHFFFAOYSA-N
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Description

2-[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of isoxazole derivatives

Properties

IUPAC Name

2-[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F2N3O2S/c1-8-7-23-15(18-8)19-14(21)6-10-5-13(22-20-10)11-3-2-9(16)4-12(11)17/h2-5,7H,6H2,1H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDFNMOZFBOADIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CC2=NOC(=C2)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide typically involves the following steps:

    Formation of Isoxazole Ring: The isoxazole ring can be synthesized through a [3+2] cycloaddition reaction between an alkyne and a nitrile oxide.

    Introduction of Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Formation of Thiazole Ring: The thiazole ring can be synthesized through a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Acetamide Formation: The final step involves the formation of the acetamide linkage through an amidation reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the isoxazole ring, potentially leading to ring opening or hydrogenation.

    Substitution: The difluorophenyl group may undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens, nucleophiles (e.g., amines, thiols), and bases (e.g., sodium hydride) are commonly employed.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced isoxazole derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe or inhibitor.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.

Mechanism of Action

The mechanism of action of 2-[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. For example, it could inhibit an enzyme by binding to its active site or modulate a receptor by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

    2-(5-phenylisoxazol-3-yl)-N-(4-methylthiazol-2-yl)acetamide: Lacks the difluorophenyl group, which may result in different biological activity.

    2-(5-(2,4-dichlorophenyl)isoxazol-3-yl)-N-(4-methylthiazol-2-yl)acetamide: Contains chlorine atoms instead of fluorine, potentially altering its reactivity and biological effects.

Uniqueness

The presence of the difluorophenyl group in 2-[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide may confer unique properties, such as increased metabolic stability, enhanced binding affinity to biological targets, or improved pharmacokinetic profiles compared to similar compounds.

Biological Activity

The compound 2-[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide (CAS Number: 1021216-61-4) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to detail its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H14F2N2O3C_{18}H_{14}F_{2}N_{2}O_{3} with a molecular weight of 344.3 g/mol. The structure features an oxazole ring and a thiazole moiety, which are known to impart various biological activities.

PropertyValue
Molecular FormulaC18H14F2N2O3
Molecular Weight344.3 g/mol
CAS Number1021216-61-4
Chemical StructureStructure

Antimicrobial Properties

Research has indicated that compounds containing oxazole and thiazole rings often exhibit significant antimicrobial activities. For instance, derivatives of thiazole have been shown to possess antibacterial properties against various strains of bacteria. The unique combination of the oxazole and thiazole structures in this compound may enhance its effectiveness as an antimicrobial agent.

In a study focusing on related compounds, it was found that modifications in the substituents on the oxazole ring can lead to varying degrees of antibacterial activity against resistant bacterial strains . This suggests that our compound may also exhibit similar properties.

The proposed mechanisms by which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or metabolic pathways.
  • Receptor Interaction : It could interact with cellular receptors, altering signal transduction pathways critical for bacterial survival.
  • Gene Expression Modulation : The compound might influence gene expression related to inflammation and apoptosis, potentially leading to enhanced therapeutic effects .

Case Studies and Research Findings

A variety of studies have explored the biological activity of similar compounds. For example:

  • Study on Thiazole Derivatives : A recent investigation into thiazole derivatives showed promising results in inhibiting bacterial growth in vitro. The study highlighted the importance of structural modifications in enhancing antimicrobial efficacy .
  • Oxazole Compounds in Antibacterial Design : Research has indicated that five-membered heterocycles like oxazoles play crucial roles in developing new antibacterial agents. The incorporation of these rings into drug design has been linked to improved pharmacokinetic profiles and enhanced biological activity .

Q & A

Basic: What are the critical steps in synthesizing 2-[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide?

Methodological Answer:
The synthesis typically involves multi-step reactions:

  • Step 1: Formation of the 1,2-oxazole ring via cyclization of a β-ketonitrile precursor with hydroxylamine under acidic conditions .
  • Step 2: Coupling the oxazole intermediate with a thiazole-2-amine derivative using carbodiimide-based reagents (e.g., EDCI) in anhydrous solvents like dimethylformamide (DMF) .
  • Step 3: Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) and characterization using 1^1H/13^{13}C NMR and high-resolution mass spectrometry (HRMS) .

Basic: Which spectroscopic techniques are essential for structural characterization?

Methodological Answer:

  • NMR Spectroscopy: 1^1H NMR confirms proton environments (e.g., fluorophenyl aromatic protons at δ 7.2–8.1 ppm, thiazole NH at δ 10.5–11.0 ppm) .
  • FT-IR: Validates amide C=O stretches (~1650–1680 cm1^{-1}) and oxazole/thiazole ring vibrations (~1500–1600 cm1^{-1}) .
  • HRMS: Ensures molecular ion alignment with theoretical mass (e.g., [M+H]+^+ calculated for C16_{16}H12_{12}F2_2N3_3O2_2S: 352.0623) .

Advanced: How can reaction yields be optimized during coupling steps?

Methodological Answer:

  • Solvent Choice: Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
  • Catalysis: Palladium-mediated cross-coupling (e.g., Suzuki-Miyaura for aryl groups) improves regioselectivity .
  • Temperature Control: Maintain 0–5°C during carbodiimide activation to minimize side reactions .
  • Base Selection: Use non-nucleophilic bases (e.g., triethylamine) to avoid deprotonation of sensitive thiazole NH .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

  • Core Modifications: Synthesize analogs with substituent variations (e.g., replacing 2,4-difluorophenyl with chlorophenyl or methoxyphenyl) and compare bioactivity .
  • Pharmacophore Mapping: Use docking simulations (e.g., AutoDock Vina) to identify key interactions (e.g., thiazole NH hydrogen bonding with target enzymes) .
  • Biological Assays: Test analogs against target pathways (e.g., kinase inhibition assays) to correlate substituent effects with IC50_{50} values .

Advanced: How to resolve discrepancies in biological activity data across studies?

Methodological Answer:

  • Assay Standardization: Use positive controls (e.g., staurosporine for kinase assays) and replicate experiments in triplicate .
  • Solubility Correction: Pre-dissolve compounds in DMSO (≤0.1% final concentration) to avoid aggregation artifacts .
  • Data Normalization: Express activity as % inhibition relative to vehicle controls and apply statistical tests (e.g., ANOVA with post-hoc Tukey) .

Advanced: What computational methods aid in reaction design for analogs?

Methodological Answer:

  • Reaction Path Prediction: Density functional theory (DFT) calculates transition-state energies to identify feasible pathways .
  • Machine Learning: Train models on PubChem data to predict optimal reaction conditions (e.g., solvent, catalyst) for novel analogs .
  • Molecular Dynamics (MD): Simulate solvent effects on intermediate stability during cyclization steps .

Advanced: How to address solubility challenges in biological assays?

Methodological Answer:

  • Co-solvent Systems: Use PEG-400 or cyclodextrin-based formulations to enhance aqueous solubility .
  • Prodrug Design: Introduce hydrolyzable groups (e.g., acetyl) to improve bioavailability, then measure hydrolysis rates in plasma .
  • Critical Micelle Concentration (CMC): Determine CMC using dynamic light scattering (DLS) to avoid micelle formation in cell-based assays .

Advanced: What strategies are effective for designing bioisosteres?

Methodological Answer:

  • Oxazole/Thiazole Replacements: Substitute oxazole with 1,2,4-oxadiazole or thiazole with 1,3,4-thiadiazole to modulate electronic properties .
  • Fluorine Scanning: Replace 2,4-difluorophenyl with trifluoromethyl or pentafluorosulfanyl groups to enhance metabolic stability .
  • Hybrid Analogues: Fuse with pyridazine or pyrimidine cores to explore dual-target inhibition (e.g., kinase/phosphatase) .

Advanced: How to assess hydrolytic stability of the acetamide moiety?

Methodological Answer:

  • pH Stability Studies: Incubate compound in buffers (pH 1–10) at 37°C for 24h, then quantify degradation via HPLC .
  • Enzymatic Hydrolysis: Test susceptibility to esterases/amidases in liver microsomes, using LC-MS to identify metabolites .
  • Accelerated Stability Testing: Use Arrhenius plots to predict shelf-life under elevated temperatures (40–60°C) .

Advanced: How to evaluate synergistic effects with existing therapeutics?

Methodological Answer:

  • Combination Index (CI): Calculate CI via Chou-Talalay method using dose-response matrices from co-treatment assays .
  • Transcriptomics: Perform RNA-seq on treated cells to identify synergistic pathway modulation (e.g., MAPK/STAT3 crosstalk) .
  • In Vivo Validation: Use xenograft models to compare tumor regression with monotherapy vs. combination regimens .

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